N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-N-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a triazine ring, a phthalimide group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-N-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic synthesis. The key steps may include:
- Formation of the triazine ring through cyclization reactions.
- Introduction of the dimethylamino and methoxy groups via nucleophilic substitution.
- Coupling of the triazine ring with the phthalimide group.
- Sulfonation to introduce the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-N-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the triazine and benzenesulfonamide moieties.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-N-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural features. It could be investigated for its activity against specific biological targets, such as enzymes or receptors, and its potential therapeutic effects.
Industry
In industry, N-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-N-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-N-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-N-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE might include other triazine derivatives, phthalimide derivatives, and benzenesulfonamide derivatives. Examples include:
- 4,6-Dimethoxy-1,3,5-triazine
- N-Phthaloyl glycine
- 4-Methylbenzenesulfonamide
Uniqueness
The uniqueness of N-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-N-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE lies in its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H22N6O5S |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,3-dioxoisoindol-2-yl)methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H22N6O5S/c1-14-9-11-15(12-10-14)34(31,32)28(21-23-20(26(2)3)24-22(25-21)33-4)13-27-18(29)16-7-5-6-8-17(16)19(27)30/h5-12H,13H2,1-4H3 |
InChI Key |
LTZVUQMRHSOKOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CN2C(=O)C3=CC=CC=C3C2=O)C4=NC(=NC(=N4)N(C)C)OC |
Origin of Product |
United States |
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